molecular formula C11H13ClFN B13528092 4-(4-Chloro-2-fluorophenyl)piperidine

4-(4-Chloro-2-fluorophenyl)piperidine

Cat. No.: B13528092
M. Wt: 213.68 g/mol
InChI Key: CCKRUUQVGPENCZ-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-fluorophenyl)piperidine is an organic compound featuring a piperidine ring substituted with a 4-chloro-2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-fluorophenyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chloro-2-fluoroaniline and piperidine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The 4-chloro-2-fluoroaniline is reacted with piperidine under reflux conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-fluorophenyl)piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.

    Oxidation and Reduction: The piperidine ring can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Products where the chloro or fluoro groups are replaced by other functional groups.

    Oxidation: Products with oxidized piperidine rings, such as N-oxides.

    Reduction: Reduced forms of the piperidine ring, potentially leading to secondary amines.

Scientific Research Applications

4-(4-Chloro-2-fluorophenyl)piperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly in the development of central nervous system (CNS) agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of piperidine derivatives with biological targets.

    Industrial Applications: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-fluorophenyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as receptors or enzymes. The chloro and fluoro substituents can influence the compound’s binding affinity and selectivity towards these targets, affecting the overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpiperidine: A compound with a phenyl group instead of the 4-chloro-2-fluorophenyl group.

    4-(4-Chlorophenyl)piperidine: Similar structure but lacks the fluorine atom.

    4-(2-Fluorophenyl)piperidine: Similar structure but lacks the chlorine atom.

Uniqueness

4-(4-Chloro-2-fluorophenyl)piperidine is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H13ClFN

Molecular Weight

213.68 g/mol

IUPAC Name

4-(4-chloro-2-fluorophenyl)piperidine

InChI

InChI=1S/C11H13ClFN/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2

InChI Key

CCKRUUQVGPENCZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(C=C(C=C2)Cl)F

Origin of Product

United States

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